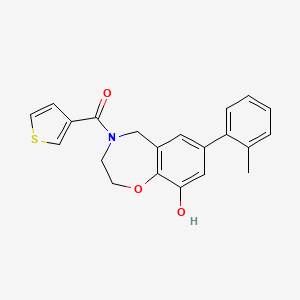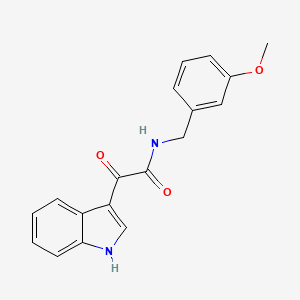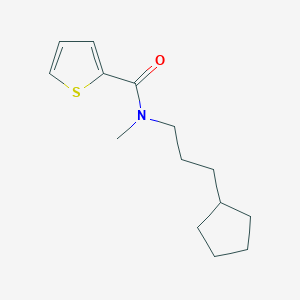![molecular formula C16H23NOS B5266172 1-[2-(butylthio)benzoyl]piperidine](/img/structure/B5266172.png)
1-[2-(butylthio)benzoyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(butylthio)benzoyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals. The compound this compound is characterized by the presence of a piperidine ring attached to a benzoyl group, which is further substituted with a butylthio group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(butylthio)benzoyl]piperidine typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate by reacting 2-chlorobenzoyl chloride with butylthiol in the presence of a base such as triethylamine. This reaction results in the formation of 2-(butylthio)benzoyl chloride.
Nucleophilic Substitution: The next step involves the nucleophilic substitution of the benzoyl chloride intermediate with piperidine. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product obtained is this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(butylthio)benzoyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the sulfur atom in the butylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group in the benzoyl moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the butylthio group can be substituted with other functional groups. Common reagents for these reactions include alkyl halides, acyl chlorides, and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, amines, dichloromethane, and tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(butylthio)benzoyl]piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the interactions between piperidine derivatives and biological targets. It can be used in assays to investigate enzyme inhibition, receptor binding, and cellular uptake.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific pharmacological properties, such as anti-inflammatory, analgesic, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and adhesives to enhance their properties.
Wirkmechanismus
The mechanism of action of 1-[2-(butylthio)benzoyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and function. The butylthio group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity.
Molecular Targets: Enzymes, receptors, ion channels, and transporters.
Pathways Involved: Signal transduction pathways, metabolic pathways, and cellular stress responses.
Vergleich Mit ähnlichen Verbindungen
1-[2-(butylthio)benzoyl]piperidine can be compared with other similar compounds, such as:
2-Benzylpiperidine: A stimulant drug with a similar piperidine structure but different pharmacological properties.
Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory activities.
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Uniqueness
This compound is unique due to the presence of the butylthio group, which imparts specific chemical and biological properties
Eigenschaften
IUPAC Name |
(2-butylsulfanylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-2-3-13-19-15-10-6-5-9-14(15)16(18)17-11-7-4-8-12-17/h5-6,9-10H,2-4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPCSHOVDNORCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC=C1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~4~-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B5266095.png)
![1-[4-(5-{[(2-pyridinylmethyl)amino]methyl}-2-furyl)phenyl]ethanol hydrochloride](/img/structure/B5266101.png)
![N,N-diethyl-N'-[(3-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5266108.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5266112.png)
![[(E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate](/img/structure/B5266121.png)
![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[2-(propylamino)pyrimidin-5-yl]nicotinonitrile](/img/structure/B5266128.png)
![3-[(2,2-dimethylmorpholin-4-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5266134.png)

![2-ethoxy-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]acetamide](/img/structure/B5266150.png)


![5-{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5266164.png)
![1'-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5266169.png)
![N-isobutyl-2-methyl-5-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5266178.png)
